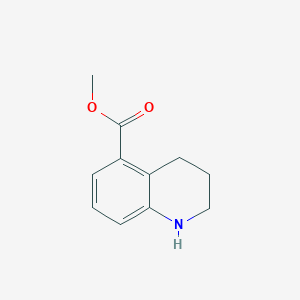

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Description

The exact mass of the compound Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2,4,6,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFNLUJAFAXVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585672 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-71-1 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the esterification of quinoline-5-carboxylic acid, followed by the catalytic hydrogenation of the resulting ester. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is most effectively achieved through a two-step sequence. The first step involves the conversion of commercially available quinoline-5-carboxylic acid to its corresponding methyl ester, Methyl quinoline-5-carboxylate, via a Fischer esterification. The second step employs catalytic hydrogenation to selectively reduce the pyridine ring of the quinoline moiety, yielding the target tetrahydroquinoline derivative.

Caption: Overall synthetic workflow for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate.

Experimental Protocols

Step 1: Synthesis of Methyl quinoline-5-carboxylate

This procedure details the Fischer esterification of quinoline-5-carboxylic acid.

Reaction Scheme:

Experimental Procedure:

-

To a suspension of quinoline-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C with stirring.

-

After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Methyl quinoline-5-carboxylate.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Quinoline-5-carboxylic acid, Methanol | General Procedure |

| Catalyst | Concentrated Sulfuric Acid | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 4-6 hours | Adapted from similar procedures |

| Typical Yield | 85-95% | [1] |

Step 2: Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

This procedure outlines the catalytic hydrogenation of Methyl quinoline-5-carboxylate.

Reaction Scheme:

Experimental Procedure:

-

In a high-pressure hydrogenation vessel, dissolve Methyl quinoline-5-carboxylate (1.0 eq) in glacial acetic acid (20-30 mL per gram of ester).

-

Add Adams' catalyst (Platinum(IV) oxide, PtO₂) (1-5 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | Methyl quinoline-5-carboxylate | General Procedure |

| Catalyst | Platinum(IV) oxide (Adams' catalyst) | [3] |

| Solvent | Glacial Acetic Acid | [3] |

| Hydrogen Pressure | 50-100 psi | [4] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 12-24 hours | [4] |

| Typical Yield | >90% | [3] |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second.

References

Structural Analysis of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds.[1] This document outlines the key physicochemical properties, spectroscopic data, and detailed experimental protocols for the characterization of this molecule.

Physicochemical Properties

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a derivative of tetrahydroquinoline with a methyl carboxylate group at the 5-position. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem |

| Molecular Weight | 191.23 g/mol | PubChem |

| IUPAC Name | methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | PubChem |

| InChI | InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2,4,6,12H,3,5,7H2,1H3 | PubChem |

| InChIKey | IAFNLUJAFAXVAA-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | COC(=O)C1=C2CCCNC2=CC=C1 | PubChem |

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate are not widely available in the public domain. However, predicted data and typical characteristics for related compounds provide valuable insights for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for the title compound is not available, the expected chemical shifts can be inferred from the analysis of similar quinoline derivatives.[2]

Table 2.1: Predicted ¹H NMR Chemical Shifts (ppm) (Predicted values based on analogous structures)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| NH | Broad singlet | 1H |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| -OCH₃ | ~3.8 | Singlet |

| C2-H₂ | ~3.3 | Triplet |

| C3-H₂ | ~1.9 | Multiplet |

| C4-H₂ | ~2.7 | Triplet |

Table 2.2: Predicted ¹³C NMR Chemical Shifts (ppm) (Predicted values based on analogous structures)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| Aromatic C | 110 - 150 |

| -OCH₃ | ~52 |

| C2 | ~42 |

| C4 | ~28 |

| C3 | ~22 |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of heterocyclic compounds.[3]

Table 2.3: Predicted m/z Peaks from Mass Spectrometry

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.10192 | 140.7 |

| [M+Na]⁺ | 214.08386 | 147.1 |

| [M-H]⁻ | 190.08736 | 142.0 |

| [M]⁺ | 191.09409 | 137.7 |

Data sourced from PubChem.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. While no specific crystal structure for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is publicly available, the general methodology for related compounds is well-established.[4][5]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and structural characterization of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, based on established methods for analogous compounds.

Synthesis

The synthesis of tetrahydroquinolines can be achieved through various methods, including domino reactions and metal-catalyzed cyclizations.[1] A common approach involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.

Protocol 3.1.1: General Synthesis of Tetrahydroquinolines via Domino Reaction

-

Reaction Setup: To a solution of a substituted aniline (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile), add an α,β-unsaturated ester (1.1 equivalents) and a catalytic amount of a Lewis or Brønsted acid (e.g., InCl₃, p-TsOH).

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

NMR Spectroscopy

NMR spectroscopy is essential for elucidating the connectivity and chemical environment of atoms within the molecule.

Protocol 3.2.1: ¹H and ¹³C NMR Spectroscopy [2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters to optimize include spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Protocol 3.3.1: Electron Ionization Mass Spectrometry (EI-MS) [3]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

X-ray Crystallography

For obtaining an unambiguous three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Protocol 3.4.1: Single-Crystal X-ray Diffraction [4]

-

Crystallization: Grow single crystals of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (often cryogenic).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares techniques.

-

Structure Validation: Validate the final crystal structure using crystallographic software to ensure the quality of the model.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the synthesis and structural elucidation of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate.

Caption: Synthetic workflow for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate.

Caption: Workflow for the structural analysis of the synthesized compound.

References

An In-depth Technical Guide on Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this document combines predicted data for the target compound with established experimental information for the broader class of tetrahydroquinolines. This approach aims to offer a valuable resource for researchers by providing a foundational understanding and a framework for future experimental design. All predicted data is clearly identified.

Physicochemical Properties

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate. These values are computationally derived and should be used as estimates pending experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| XlogP | 2.2 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The secondary amine group. |

| Hydrogen Bond Acceptor Count | 3 | The nitrogen atom and two oxygen atoms. |

| Rotatable Bond Count | 2 | |

| Exact Mass | 191.094628657 | |

| Topological Polar Surface Area | 38.3 Ų |

General Properties of Tetrahydroquinolines

To provide context, the broader class of tetrahydroquinolines, to which Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate belongs, exhibits a range of physicochemical properties depending on their substitution patterns. They are generally basic compounds due to the secondary amine in the heterocyclic ring. Their solubility is influenced by the nature of the substituents; for instance, the presence of a carboxylic acid ester group, as in the target molecule, is expected to confer some polarity.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is not described in the available literature. However, general synthetic strategies for the tetrahydroquinoline scaffold are well-established. These include domino reactions, reductive cyclizations, and hydroamination, among others.

As a representative example, a plausible synthetic approach could be adapted from methods used for structurally similar compounds. The following is a generalized workflow based on common synthetic routes for substituted tetrahydroquinolines.

Illustrative Synthetic Workflow

The synthesis of a substituted tetrahydroquinoline generally involves the formation of the heterocyclic ring system from an appropriately substituted aniline derivative.

Biological Activity and Therapeutic Potential

While specific biological activities for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate have not been reported, the tetrahydroquinoline scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects.

General Biological Activities of Tetrahydroquinolines

The tetrahydroquinoline nucleus is present in numerous natural products and synthetic compounds with significant biological properties.[1] Documented activities for this class of compounds include:

-

Antioxidant Effects: Many tetrahydroquinoline derivatives have been shown to possess potent antioxidant properties.[2]

-

Anticancer Activity: Certain substituted tetrahydroquinolines have demonstrated cytotoxic effects against various cancer cell lines.

-

Antibacterial Properties: The tetrahydroquinoline scaffold has been incorporated into molecules with antibacterial activity.

-

Neuroprotective Effects: Some derivatives have been investigated for their potential in treating neurodegenerative diseases.

Signaling Pathways

Due to the lack of specific biological data for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, there are no known signaling pathways in which it is directly implicated. Research into the biological effects of this specific compound would be required to elucidate any such involvement.

Conclusion and Future Directions

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a molecule of interest due to its core tetrahydroquinoline structure, which is associated with a wide array of biological activities. However, a thorough review of the current scientific literature reveals a significant gap in experimental data for this specific compound. The physicochemical properties presented in this guide are based on computational predictions and await experimental validation.

Future research should focus on the development of a robust synthetic route to obtain sufficient quantities of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate for comprehensive characterization. Subsequent studies should aim to experimentally determine its physicochemical properties and to explore its biological activity profile. Such investigations will be crucial in determining its potential as a lead compound in drug discovery and development programs.

Disclaimer

The information provided in this document is intended for research and informational purposes only. The predicted data has not been experimentally verified. All laboratory work should be conducted by qualified professionals in accordance with all applicable safety guidelines and regulations.

References

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate CAS number and identifiers

An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate and its Analogs

This technical guide provides a comprehensive overview of the available information on Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, a heterocyclic compound of interest to researchers and scientists in drug development. Due to the limited publicly available data for this specific molecule, this guide also encompasses information on the broader class of 5-substituted 1,2,3,4-tetrahydroquinolines to provide a foundational understanding of their synthesis and potential biological relevance.

Core Compound Identifiers

Precise identification of chemical compounds is critical in research and development. While a definitive, universally recognized CAS number for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is not consistently available across major chemical databases, the following identifiers have been associated with this compound. Researchers are advised to verify this information with their chemical suppliers.

| Identifier | Value | Source |

| Compound Name | Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | - |

| CAS Number | 939758-71-1 | Chemsrc (Note: This CAS number could not be independently verified in major public databases like PubChem as of late 2025 and may be specific to the supplier.) |

| Molecular Formula | C₁₁H₁₃NO₂ | - |

| IUPAC Name | methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | - |

| SMILES | COC(=O)c1cccc2c1NCCC2 | - |

| InChI | InChI=1S/C11H13NO2/c1-14-11(13)9-5-2-4-8-7(9)6-3-10-12-8/h2,4-5,12H,3,6,10H2,1H3 | - |

| InChIKey | Not readily available | - |

Physicochemical Properties

Quantitative experimental data for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is scarce. The properties of the parent scaffold, 1,2,3,4-tetrahydroquinoline, are provided below for reference.[1] It is important to note that the addition of a methyl carboxylate group at the 5-position will alter these properties.

| Property | Value (for 1,2,3,4-tetrahydroquinoline) |

| Molecular Weight | 133.19 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 133.089149355 Da |

| Monoisotopic Mass | 133.089149355 Da |

| Topological Polar Surface Area | 12 Ų |

| Heavy Atom Count | 10 |

Experimental Protocols: General Synthesis of 5-Substituted 1,2,3,4-Tetrahydroquinolines

Hypothetical Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

This protocol is a representative example based on general catalytic hydrogenation methods.

Objective: To synthesize Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate from Methyl quinoline-5-carboxylate.

Materials:

-

Methyl quinoline-5-carboxylate

-

Ethanol (or a suitable solvent)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reactions under pressure

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

-

Instrumentation for product characterization (e.g., NMR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve Methyl quinoline-5-carboxylate in a suitable solvent such as ethanol.

-

Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically several hours to overnight). Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity or signaling pathway involvement of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is not available in the reviewed literature. However, the 1,2,3,4-tetrahydroquinoline scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.

Derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline have shown activities including antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] It is plausible that 5-substituted 1,2,3,4-tetrahydroquinolines could also interact with various biological targets, but this remains an area for future research. The exploration of this compound's biological effects would likely begin with broad phenotypic screening followed by target deconvolution studies if any activity is observed.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate.

Caption: General workflow for the synthesis and analysis of the target compound.

Logical Relationship for Compound Investigation

This diagram outlines the logical steps a researcher might take when investigating a novel compound with limited prior information.

Caption: Logical workflow for investigating a novel chemical compound.

References

- 1. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Technical Guide: Synthesis and Spectral Analysis of 1,2,3,4-Tetrahydroquinolines

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceutical agents. Their synthesis and characterization are of great interest in medicinal chemistry and drug discovery. This document outlines common synthetic strategies and provides a detailed analysis of the spectral data (NMR, IR, MS) for the parent compound, 1,2,3,4-tetrahydroquinoline.

Synthesis of 1,2,3,4-Tetrahydroquinolines

The synthesis of 1,2,3,4-tetrahydroquinolines can be achieved through various methods, primarily involving the reduction of quinolines or through cyclization reactions.

Experimental Protocol: Catalytic Hydrogenation of Quinoline

A prevalent method for the synthesis of 1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of quinoline.

Materials:

-

Quinoline

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (5% Pd/C) or other suitable catalyst

-

Hydrogen gas

-

Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)

Procedure:

-

In a suitable reaction vessel, dissolve quinoline in ethanol.

-

Add a catalytic amount of 5% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or column chromatography to obtain pure 1,2,3,4-tetrahydroquinoline.

Domino reactions, which involve sequential transformations in a single pot, have also proven to be highly effective for generating substituted tetrahydroquinolines.[1]

Spectral Data for 1,2,3,4-Tetrahydroquinoline

The following tables summarize the key spectral data for the parent compound, 1,2,3,4-tetrahydroquinoline.

NMR Spectral Data

Table 1: ¹H NMR Data for 1,2,3,4-Tetrahydroquinoline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.93 | d | 1H | Ar-H |

| 6.83 | t | 1H | Ar-H |

| 6.55 | t | 1H | Ar-H |

| 6.45 | d | 1H | Ar-H |

| 3.84 | br s | 1H | N-H |

| 3.28 | t | 2H | C2-H |

| 2.75 | t | 2H | C4-H |

| 1.92 | m | 2H | C3-H |

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Data for 1,2,3,4-Tetrahydroquinoline

| Chemical Shift (ppm) | Assignment |

| 144.7 | C8a |

| 129.4 | C7 |

| 126.6 | C5 |

| 121.4 | C4a |

| 117.1 | C6 |

| 114.1 | C8 |

| 42.0 | C2 |

| 27.0 | C4 |

| 22.4 | C3 |

Solvent: CDCl₃[3]

IR Spectral Data

Table 3: Key IR Absorptions for 1,2,3,4-Tetrahydroquinoline

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3390 | N-H stretch |

| 3040 | Aromatic C-H stretch |

| 2920, 2840 | Aliphatic C-H stretch |

| 1605, 1500 | Aromatic C=C stretch |

| 1330 | C-N stretch |

| 745 | Aromatic C-H bend (ortho-disubstituted) |

Sample preparation: liquid film[4]

Mass Spectrometry Data

Table 4: Major Mass Spectral Peaks for 1,2,3,4-Tetrahydroquinoline

| m/z | Relative Intensity (%) | Proposed Fragment |

| 133 | 94 | [M]⁺ |

| 132 | 100 | [M-H]⁺ |

| 117 | 19 | [M-CH₄]⁺ or [M-NH₂]⁺ |

| 104 | 10 | [M-C₂H₅]⁺ |

| 77 | 17 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV[5][6] The mass spectrum is characterized by significant fragment ions at M-1, M-15, and M-16.[7]

Experimental Protocols for Spectral Analysis

The following are general protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the proton NMR spectrum, typically with a 90° pulse and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is common. Direct infusion via a syringe pump can also be used.

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is a common method for creating fragment ions and providing structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a 1,2,3,4-tetrahydroquinoline derivative.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 3. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]

- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [m.chemicalbook.com]

- 5. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

The Biological Versatility of Tetrahydroquinolines: A Technical Guide for Drug Discovery

Introduction: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules of significant interest in medicinal chemistry. Its unique structural features, including a fused bicyclic system with a stereocenter and a basic nitrogen atom, allow for diverse functionalization, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the multifaceted biological activities of THQ derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to aid in the design and development of novel THQ-based therapeutic agents.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that govern cell proliferation and survival.[1][2]

Mechanisms of Action

A. Induction of Apoptosis: A primary mechanism by which THQ derivatives exert their anticancer effects is the induction of apoptosis. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The intrinsic pathway is often initiated by cellular stress and involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and caspase-3. The extrinsic pathway is activated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to initiate the mitochondrial pathway.

B. Inhibition of PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer.[3] Several tetrahydroquinoline derivatives have been identified as potent inhibitors of this pathway.[4][5] By targeting key kinases like PI3K and mTOR, these compounds can effectively block downstream signaling, leading to reduced cell proliferation and the induction of autophagy or apoptosis.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of THQ derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinolinone | HCT-116 (Colon) | 12.04 ± 0.57 | [4] |

| Tetrahydroquinolinone | A-549 (Lung) | 12.55 ± 0.54 | [4] |

| Tetrahydroquinolinone | HCT-116 (Colon) | 13.49 ± 0.20 | [4] |

| Tetrahydroquinolinone | A-549 (Lung) | 15.69 ± 2.56 | [4] |

| Substituted THQ | MCF-7 (Breast) | 15.16 | [1] |

| Substituted THQ | HepG2 (Liver) | 18.74 | [1] |

| Substituted THQ | A-549 (Lung) | 18.68 | [1] |

| Morpholine-Substituted THQ | A-549 (Lung) | 0.033 ± 0.003 | [6] |

| Morpholine-Substituted THQ | MCF-7 (Breast) | 0.087 ± 0.007 | [6] |

| Thieno[2,3-c]isoquinoline | MCF-7 (Breast) | 0.117 - 3.800 | [7] |

| Thieno[2,3-c]isoquinoline | A-549 (Lung) | 0.117 - 3.800 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Tetrahydroquinoline test compounds (stock solutions in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the THQ derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well to achieve a final concentration of approximately 0.5 mg/mL.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.[11]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

The tetrahydroquinoline scaffold is also a valuable template for the development of new antimicrobial agents. Derivatives have shown activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Methoxyquinoline-Sulfonamide | E. coli | 7.81 | [13] |

| Methoxyquinoline-Sulfonamide | C. albicans | 31.125 | [13] |

| Quinolinequinones | S. epidermidis | 1.22 | [14] |

| Quinolinequinones | E. faecalis | 4.88 | [14] |

| Thienotetrahydroisoquinoline | B. cereus | 7.0 - 9.0 | [15] |

| Thienotetrahydroisoquinoline | E. coli | 7.0 - 9.0 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents in a liquid medium.[16][17]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation.[18]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Tetrahydroquinoline test compounds (stock solutions)

-

Sterile 96-well microtiter plates

-

Standardized inoculum (adjusted to 0.5 McFarland standard, then diluted)

-

Positive control (broth + inoculum, no compound)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the 2x final concentration of the test compound to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate, typically to column 10. Discard the final 50 µL from column 10. This leaves column 11 for the positive (growth) control and column 12 for the negative (sterility) control.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well (except the negative control wells) with 50 µL of the standardized inoculum, resulting in a final volume of 100 µL per well.

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[16]

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. The positive control well should be turbid, and the negative control well should be clear.

Neuro-related Activities and Enzyme Inhibition

Derivatives of the tetrahydroquinoline and related tetrahydroisoquinoline scaffolds have shown significant activity as modulators of enzymes involved in the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme that degrades the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Several THQ derivatives have been developed as potent AChE inhibitors.

Quantitative Data: Enzyme Inhibition

| Compound Class | Enzyme | IC50 | Reference |

| Tacrine-THQ Heterodimer | Acetylcholinesterase (AChE) | 0.9 ± 0.06 nM | [16] |

| THQ-Isoxazole Hybrid | Acetylcholinesterase (AChE) | 4.24 µM | [19] |

| THQ-Isoxazoline Hybrid | Butyrylcholinesterase (BChE) | 3.97 µM | [19] |

| Thieno[2,3-c]isoquinoline | Cyclin-dependent kinase 2 (CDK2) | 0.149 µM | [7] |

| Thieno[2,3-c]isoquinoline | Dihydrofolate reductase (DHFR) | 0.199 µM | [7] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[20][21]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) substrate

-

DTNB (Ellman's Reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Tetrahydroquinoline test compounds

-

96-well microplate and reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and test inhibitors in the assay buffer.

-

Plate Setup: In a 96-well plate, add 25 µL of buffer to all wells.

-

Inhibitor Addition: Add 25 µL of serially diluted test compounds to the sample wells. Add 25 µL of buffer to the control wells (100% activity).

-

Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a mixture of ATCI and DTNB (typically 125 µL of DTNB and 25 µL of ATCI solution) to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

General Workflow for THQ Derivative Drug Discovery

The discovery and development of novel therapeutic agents based on the tetrahydroquinoline scaffold follow a structured, multi-stage process. This workflow integrates chemical synthesis, computational modeling, and a cascade of biological screening assays to identify and optimize promising lead compounds.

Conclusion and Future Perspectives

The tetrahydroquinoline scaffold continues to be a highly versatile and fruitful starting point for the design of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore the chemical tractability and pharmacological relevance of this heterocyclic system. The data and protocols presented in this guide highlight key findings and methodologies in the field. Future research will likely focus on leveraging structure-activity relationship (SAR) insights and computational modeling to design next-generation THQ derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately paving the way for their translation into clinical candidates.

References

- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iplab.hkust.edu.hk [iplab.hkust.edu.hk]

- 17. Synthesis and biological evaluation of novel nitrogen-containing heterocyclic derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

literature review on the synthesis of tetrahydroquinolines.

An In-depth Technical Guide to the Synthesis of Tetrahydroquinolines

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products, pharmaceuticals, and agrochemicals. Its rigid, three-dimensional structure makes it an excellent pharmacophore capable of interacting with various biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydroquinolines remains a highly active area of research in synthetic organic chemistry and drug discovery. This guide provides an in-depth review of the core synthetic strategies for accessing the tetrahydroquinoline core, with a focus on key reactions, detailed experimental protocols, and comparative data.

Core Synthetic Strategies

The synthesis of tetrahydroquinolines can be broadly categorized into two main approaches:

-

Modification of Pre-formed Quinolines: This involves the reduction of a pre-existing quinoline ring system.

-

Annulation Strategies: This involves the construction of the heterocyclic ring from acyclic precursors.

This review will cover the most significant methods within these categories, including catalytic hydrogenation, the Povarov reaction, and other notable cyclization strategies.

Catalytic Hydrogenation of Quinolines

The direct hydrogenation of quinolines is one of the most straightforward and atom-economical methods for the synthesis of tetrahydroquinolines. This approach can be achieved using heterogeneous or homogeneous catalysis, with significant advancements in recent years focused on asymmetric hydrogenation to yield enantiomerically enriched products.

| Entry | Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | e.e. (%) |

| 1 | H₂ (1 atm), 10% Pd/C | Quinine | MeOH | 25 | 1 | >95 | N/A |

| 2 | H₂ (50 atm), Ru(OAc)₂((R)-BINAP) | 2-Methylquinoline | MeOH | 30 | 50 | 98 | 92 |

| 3 | H₂ (60 atm), Ir(cod)₂BArF/Phosphine Ligand | 2-Phenylquinoline | DCM | 50 | 60 | >99 | 96 |

| 4 | Hantzsch Ester, Chiral Brønsted Acid | 2-Propylquinoline | Toluene | 60 | N/A | 95 | 90 |

| 5 | NaBH₄, NiCl₂·6H₂O | Quinoline | MeOH | 0-25 | N/A | 90 | N/A |

To a solution of 2-methylquinoline (1.0 mmol) in anhydrous methanol (5 mL) in an autoclave, [Ru(OAc)₂((R)-BINAP)] (0.01 mmol, 1 mol%) is added under an inert atmosphere of argon. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen. The reaction mixture is stirred at 30°C for 24 hours. After this period, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford the desired (R)-2-methyl-1,2,3,4-tetrahydroquinoline. The enantiomeric excess is determined by chiral HPLC analysis.

The Povarov Reaction (Aza-Diels-Alder Reaction)

The Povarov reaction is a powerful acid-catalyzed [4+2] cycloaddition for the synthesis of tetrahydroquinolines. It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene. This multicomponent reaction allows for significant molecular complexity to be generated in a single step.

Caption: Workflow of the three-component Povarov reaction.

| Entry | Aniline | Aldehyde | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | BF₃·OEt₂ (20) | DCM | -78 to 25 | 85 |

| 2 | p-Toluidine | Formaldehyde | Cyclopentadiene | Sc(OTf)₃ (10) | MeCN | 25 | 92 |

| 3 | p-Anisidine | Glyoxylic acid | 2,3-Dihydrofuran | InCl₃ (10) | THF | 60 | 88 |

| 4 | 4-Chloroaniline | Benzaldehyde | N-Vinylpyrrolidone | Yb(OTf)₃ (5) | Toluene | 80 | 95 |

| 5 | Aniline | Cinnamaldehyde | Styrene | Bi(OTf)₃ (10) | MeCN | 25 | 78 |

To a stirred solution of p-toluidine (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL) is added Sc(OTf)₃ (0.1 mmol, 10 mol%). The mixture is stirred at room temperature for 20 minutes to facilitate imine formation. Subsequently, cyclopentadiene (1.2 mmol) is added, and the reaction mixture is stirred for an additional 12 hours at room temperature. Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The resulting residue is redissolved in ethyl acetate (20 mL), washed with saturated NaHCO₃ solution (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 20:1) to yield the corresponding tetrahydroquinoline adduct.

Decision Framework for Synthetic Route Selection

Choosing an appropriate synthetic strategy for a target tetrahydroquinoline depends on several factors, including the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The following diagram provides a simplified decision-making framework.

Caption: Decision tree for selecting a THQ synthesis route.

Conclusion

The synthesis of tetrahydroquinolines is a mature yet continuously evolving field. Classical methods like the catalytic hydrogenation of quinolines remain highly relevant for their simplicity and efficiency, especially with the advent of powerful asymmetric catalysts that provide access to enantiopure products. Concurrently, annulation strategies, exemplified by the multicomponent Povarov reaction, offer remarkable versatility in constructing complex and diverse tetrahydroquinoline libraries from simple acyclic precursors. The choice of synthetic route is ultimately guided by the specific structural and stereochemical requirements of the target molecule. Future developments will likely focus on expanding the scope of these reactions, developing more sustainable and economical catalytic systems, and applying these methods to the synthesis of novel therapeutic agents.

The Genesis of a Scaffold: A Technical Guide to the Discovery and Background of Quinoline Carboxylates

Introduction: The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for a diverse array of therapeutic agents. First identified in the 19th century from coal tar, the quinoline ring system has been the subject of intensive synthetic and pharmacological investigation.[1] This technical guide provides a comprehensive overview of the historical milestones, key discoveries, and synthetic evolution of quinoline-4-carboxylic acid derivatives. It details their progression from foundational synthesis methods to their establishment as potent agents in treating diseases ranging from bacterial infections to cancer. This document includes detailed experimental protocols, quantitative biological data, and pathway diagrams to serve as a vital resource for professionals in drug discovery and development.

Historical Milestones: From Antimalarials to Broad-Spectrum Antibiotics

The journey of quinoline carboxylates in medicine began serendipitously. The development of quinolone antibacterials originated from nalidixic acid, which was discovered by George Lesher and coworkers in 1962 during an attempt to synthesize the antimalarial chloroquine.[2][3] Although technically a naphthyridine, nalidixic acid is considered the predecessor of all quinolone antibiotics.[3] It exhibited modest activity against Gram-negative bacteria and was primarily used for urinary tract infections.[2][4]

A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position and a piperazinyl side-chain at the C-7 position of the quinoline ring, giving rise to the fluoroquinolones.[4][5][6] Norfloxacin, patented in 1978, was the first of these "new quinolones" and demonstrated a greatly enhanced antibacterial spectrum and potency.[2][6] This discovery opened the floodgates for the synthesis of over 10,000 analogs, leading to clinically superior drugs like ciprofloxacin and ofloxacin.[2] These second-generation fluoroquinolones expanded the activity to include Gram-positive bacteria and showed better tissue penetration, making them suitable for treating systemic infections.[3][4] Subsequent generations have further broadened the spectrum to include activity against mycobacterial pathogens and anaerobes.[2][4]

Beyond their antibacterial prowess, certain quinoline carboxylic acids have been identified as potent anticancer agents. A notable example is brequinar sodium, which was found to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, thereby halting the proliferation of cancer cells.[7][8] This discovery has paved the way for the development of a new class of anticancer therapeutics based on the quinoline carboxylate scaffold.[7][9]

Core Synthetic Methodologies

The construction of the quinoline-4-carboxylic acid core has been achieved through several classical name reactions, which remain fundamental to the synthesis of this important class of compounds.

The Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone method for synthesizing substituted quinoline-4-carboxylic acids. It involves the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group, carried out in the presence of a strong base like potassium hydroxide.[2][10][11] The reaction proceeds through the hydrolysis of the isatin amide bond, followed by the formation of an imine with the carbonyl compound, which then tautomerizes to an enamine.[11] This enamine intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final quinoline-4-carboxylic acid product.[2][11]

The Doebner Reaction

The Doebner reaction offers an alternative three-component route to quinoline-4-carboxylic acids. This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.[1][12] The mechanism is believed to start with the condensation of the aniline and aldehyde to form a Schiff base. Pyruvic acid, in its enol form, then adds to the imine. This is followed by an intramolecular electrophilic cyclization and subsequent oxidation to form the aromatic quinoline ring.[12] A related method, the Doebner-Miller reaction, utilizes an α,β-unsaturated carbonyl compound instead of an aldehyde and pyruvic acid.[13][14]

Mechanisms of Action

Quinolone carboxylic acid derivatives exert their biological effects through diverse mechanisms, primarily by targeting essential cellular enzymes.

Antibacterial Activity: Inhibition of DNA Topoisomerases

The antibacterial action of quinolones stems from their ability to inhibit two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are essential for managing DNA topology, including supercoiling, replication, and transcription.[9] The quinolone molecule stabilizes the covalent complex between the topoisomerase and DNA, which leads to the accumulation of double-stranded DNA breaks and ultimately results in bacterial cell death.[9] The carboxylic acid group at the C-3 or C-4 position is crucial for this activity.[7][9]

Mechanism of quinolone action on bacterial topoisomerases.

Anticancer Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism for the anticancer activity of certain quinoline carboxylic acids, such as brequinar, is the inhibition of the human enzyme dihydroorotate dehydrogenase (hDHODH).[8][9] This mitochondrial enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[1][7] This pathway is critical for the proliferation of cancer cells, which have a high demand for the pyrimidines necessary for DNA and RNA synthesis.[9] By blocking DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and inhibition of tumor growth.[9] The carboxylate group of the quinoline is essential, forming a key interaction within the enzyme's binding pocket.[7]

Inhibition of the de novo pyrimidine biosynthesis pathway.

Quantitative Data Summary

The biological activity of quinoline carboxylates has been extensively quantified. The following tables summarize key inhibitory concentrations against various bacterial strains and cancer cell lines.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Fluoroquinolones

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. difficile (MIC, µg/mL) | Reference(s) |

| Ciprofloxacin | 0.25 - 1 | ≤ 0.015 - 0.25 | 0.25 - 1 | >16 | [15][16] |

| Levofloxacin | 0.25 - 1 | ≤ 0.03 - 0.25 | 0.5 - 2 | >16 | [15] |

| Moxifloxacin | ≤ 0.06 - 0.25 | ≤ 0.06 - 0.25 | 4 - 8 | 1.0 | [17][18] |

| Gatifloxacin | ≤ 0.12 - 0.5 | ≤ 0.015 - 0.12 | 0.5 - 2 | N/A | [15][18] |

| Vancomycin | 0.5 - 2 | N/A | N/A | 0.5 | [17] |

| (Note: MIC values can vary significantly based on the specific strain and testing methodology.) |

Anticancer and Enzyme Inhibition Activity

Table 2: Inhibitory Concentrations (IC₅₀) of DHODH-Inhibiting Quinolines

| Compound | Target/Cell Line | IC₅₀ Value | Reference(s) |

| Brequinar | Human DHODH (enzyme) | 5.2 - 20 nM | [4][19] |

| A-375 (Melanoma) | 0.59 µM | [4] | |

| A549 (Lung Cancer) | 4.1 µM | [4] | |

| HCT-116 (Colon Cancer) | 0.48 µM | [20] | |

| HT-29 (Colon Cancer) | >25 µM | [20] | |

| MIA PaCa-2 (Pancreatic) | 0.68 µM | [20] | |

| Analog 41 | Human DHODH (enzyme) | 9.71 nM | [5][7] |

| Analog 43 | Human DHODH (enzyme) | 26.2 nM | [5][7] |

| Analog 46 | Human DHODH (enzyme) | 28.3 nM | [5][7] |

| (Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of quinoline carboxylates.

Synthesis: Pfitzinger Reaction (General Protocol)

This protocol describes a generalized method for the synthesis of a quinoline-4-carboxylic acid derivative.[2][21]

Materials:

-

Isatin

-

An appropriate ketone or aldehyde (e.g., acetophenone)

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Water

-

Acetic acid or Hydrochloric acid (HCl), dilute

-

Diethyl ether

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water.[2][21]

-

Isatin Hydrolysis: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. The color change from purple to brown indicates the formation of the potassium salt of isatinic acid.[2]

-

Condensation: To this mixture, add the carbonyl compound (0.07-0.15 mol).[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2][21]

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol via rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the product. d. Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.[21]

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the quinoline-4-carboxylic acid product.[2]

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[2]

General experimental workflow for the Pfitzinger synthesis.

Biological Assay: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard procedure for determining the MIC of an antibacterial agent against a specific bacterium.[6][22][23]

Materials:

-

96-well microtiter plates

-

Test compound (e.g., a quinoline derivative)

-

Bacterial strain

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or densitometer

-

Incubator (35-37°C)

-

Plate reader (optional)

Procedure:

-

Inoculum Preparation: a. From an overnight culture plate, select several morphologically similar bacterial colonies. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a densitometer.[22] d. Prepare the final inoculum by diluting this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[22]

-

Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve the desired concentration range. Typically, 100 µL of MHB is added to each well, then 100 µL of the drug is added to the first well and serially diluted down the plate.

-

Inoculation: Add a defined volume of the final bacterial inoculum (e.g., 10 µL) to each well containing the diluted compound and to a positive growth control well (containing no compound). A sterility control well (MHB only) should also be included.[6]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[23]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density.[6]

Enzyme Assay: DHODH Inhibition Spectrophotometric Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound on human DHODH.[1][24]

Materials:

-

Recombinant human DHODH

-

Test compound (e.g., brequinar) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

Dihydroorotic acid (DHO), the substrate

-

Coenzyme Q10 (CoQ10), electron acceptor

-

2,6-dichloroindophenol (DCIP), artificial electron acceptor

-

96-well microplate

-

Microplate spectrophotometer capable of kinetic reads

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer and varying concentrations of the test compound. Include a DMSO-only vehicle control.

-

Enzyme Addition: Add the recombinant human DHODH enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Reaction Initiation: Prepare a reaction mix in assay buffer containing DHO, CoQ10, and DCIP. Initiate the enzymatic reaction by adding this substrate solution to all wells.[24]

-

Measurement: Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the rate of DCIP reduction, which is coupled to the oxidation of DHO by DHODH.[1][24]

-

Data Analysis: a. Calculate the initial reaction rate (V₀) for each concentration from the linear portion of the kinetic curve. b. Normalize the rates to the vehicle control to determine the percent inhibition for each compound concentration. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The discovery of quinoline carboxylates, from the chance finding of nalidixic acid to the rational design of modern fluoroquinolones and targeted DHODH inhibitors, exemplifies the evolution of medicinal chemistry. The core scaffold has proven to be remarkably versatile, yielding compounds that combat infectious diseases and cancer through distinct and well-defined mechanisms. The foundational synthetic routes, such as the Pfitzinger and Doebner reactions, continue to be refined and adapted for the creation of novel analogs.

Future research will likely focus on several key areas. In antibacterials, the challenge is to overcome rising resistance. This may involve designing quinolones that evade existing resistance mechanisms or that have novel intracellular targets. In oncology, the focus will be on enhancing the selectivity and potency of DHODH inhibitors and exploring synergistic combinations with other anticancer agents to improve clinical outcomes. The continued exploration of structure-activity relationships, aided by computational modeling and structural biology, will be paramount in guiding the design of the next generation of quinoline carboxylate therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Doebner-Miller_reaction [chemeurope.com]

- 14. iipseries.org [iipseries.org]

- 15. researchgate.net [researchgate.net]

- 16. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. benchchem.com [benchchem.com]

Theoretical Calculations on Tetrahydroquinoline Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline (THQ) is a privileged heterocyclic scaffold found in a multitude of biologically active compounds and natural products. The conformational flexibility of the saturated nitrogen-containing ring plays a pivotal role in determining the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. A thorough understanding of the conformational landscape of THQ and its derivatives is therefore crucial for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental methods used to elucidate the conformational preferences of tetrahydroquinolines, with a focus on computational chemistry and NMR spectroscopy.

The non-planar saturated ring of THQ can adopt several conformations, primarily the half-chair , boat , and sofa forms.[1] The relative energies of these conformers and the barriers to their interconversion are influenced by the nature and position of substituents on the ring. Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to probe these subtle energetic differences and to predict the most stable conformations.

Theoretical Calculations: Methodology and Data

Computational conformational analysis provides a detailed picture of the potential energy surface (PES) of a molecule, identifying stable conformers (energy minima) and transition states for their interconversion.

Computational Workflow

A typical workflow for the theoretical conformational analysis of tetrahydroquinoline derivatives involves a multi-step process, starting from the initial structure generation to the final analysis of the results. This process is outlined in the diagram below.

Key Computational Parameters and Data